molecular formula C10H10ClN3O B12948672 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one

1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one

Cat. No.: B12948672
M. Wt: 223.66 g/mol
InChI Key: UGWJHRMLCRJIEM-UHFFFAOYSA-N
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Description

1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[2,1-f][1,2,4]triazine core, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For example, the regioselective intramolecular cyclization of pyrroles upon treatment with reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) can yield the desired pyrrolo[2,1-f][1,2,4]triazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while reduction can produce aniline derivatives .

Scientific Research Applications

1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. For instance, as an AAK1 inhibitor, it modulates receptor endocytosis by inhibiting the kinase activity of AAK1. This leads to reduced receptor internalization and downstream signaling, which can alleviate neuropathic pain . The compound may also inhibit other kinases involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10ClN3O/c1-6(2)9(15)7-3-4-8-10(11)12-5-13-14(7)8/h3-6H,1-2H3

InChI Key

UGWJHRMLCRJIEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C2N1N=CN=C2Cl

Origin of Product

United States

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